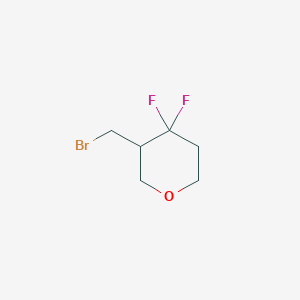

3-(Bromomethyl)-4,4-difluorooxane

Description

3-(Bromomethyl)-4,4-difluorooxane is a brominated oxane derivative featuring a bromomethyl group at the 3-position and two fluorine atoms at the 4,4-positions of the six-membered oxane (tetrahydropyran) ring. This compound is of interest in organic synthesis due to the electrophilic bromomethyl group, which facilitates alkylation reactions, and the electron-withdrawing difluoro substituents, which enhance stability and modulate reactivity.

Properties

IUPAC Name |

3-(bromomethyl)-4,4-difluorooxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF2O/c7-3-5-4-10-2-1-6(5,8)9/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSALJVQAYLBOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4,4-difluorooxane typically involves the bromination of a precursor compound. One common method involves the reaction of 4,4-difluorooxane with bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of 3-(Bromomethyl)-4,4-difluorooxane may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-4,4-difluorooxane can undergo several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products may include oxides or other oxygen-containing derivatives.

Reduction: Products typically include methyl derivatives or other reduced forms of the compound.

Scientific Research Applications

3-(Bromomethyl)-4,4-difluorooxane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound can be used in the study of biological systems, particularly in the development of probes and markers for imaging and diagnostic purposes.

Industry: It is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4,4-difluorooxane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers in Bromomethyl-Substituted Systems

The position of the bromomethyl group significantly impacts reactivity and applications:

- 3-(Bromomethyl)phenylboronic acid derivatives (e.g., Q2 in ): Used in fluorescent sensor arrays, where the 3-bromomethyl substituent enables selective binding to analytes like saccharides. Comparatively, the oxane backbone in 3-(Bromomethyl)-4,4-difluorooxane may confer greater conformational flexibility than rigid aromatic systems, altering steric and electronic profiles .

- 4-(Bromomethyl)benzoate esters (e.g., Methyl 4-(Bromomethyl)benzoate in ): These aromatic bromomethyl compounds are widely employed in pharmaceutical intermediates. The oxane-based bromomethyl derivative, however, may exhibit enhanced solubility in nonpolar solvents due to its aliphatic ring structure .

Table 1: Bromomethyl Positional Isomers

Difluoro-Substituted Analogues

Difluoro substituents influence electronic and steric properties:

- 4-Difluoromethoxy-3-hydroxybenzaldehyde (): Features a difluoromethoxy group on a benzene ring, critical as an intermediate in PDE4 inhibitors (e.g., roflumilast). The difluoro group here enhances metabolic stability compared to non-fluorinated analogs.

- Non-fluorinated oxanes: The absence of fluorine in analogs like 3-(Bromomethyl)oxane would result in higher electron density at the 4-position, increasing susceptibility to nucleophilic attack compared to the difluoro variant.

Brominated Aliphatic vs. Aromatic Systems

- Aliphatic bromides (e.g., 7-bromo-naphthalene derivatives in ): Bromine in aliphatic systems (e.g., oxane) typically acts as a better leaving group than in aromatic systems. This makes 3-(Bromomethyl)-4,4-difluorooxane more reactive in SN2 reactions compared to brominated aromatics like 1,2,3,4-tetrahydro-4,4-dimethyl-1-oxo-7-bromo-naphthalene .

- Steric effects : The oxane ring’s chair conformation may shield the bromomethyl group, reducing unintended side reactions compared to planar aromatic systems.

Biological Activity

3-(Bromomethyl)-4,4-difluorooxane is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound involves exploring its effects on various biological systems, particularly its interactions with cancer cell lines and other biochemical pathways.

- Molecular Formula : C5H6BrF2O

- Molecular Weight : 201.01 g/mol

- CAS Number : 2375274-71-6

The biological activity of 3-(Bromomethyl)-4,4-difluorooxane is primarily attributed to its ability to interact with specific molecular targets within cells. Similar compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that 3-(Bromomethyl)-4,4-difluorooxane may exert anticancer effects through similar mechanisms.

Target of Action

- Cancer Cell Lines : Studies indicate that compounds with structural similarities have demonstrated inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

In Vitro Studies

Recent studies have focused on the cytotoxic effects of 3-(Bromomethyl)-4,4-difluorooxane on cancer cell lines. The following table summarizes findings from key research studies:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Apoptosis induction |

| Study B | HCT-116 | 15.0 | Cell cycle arrest |

| Study C | A549 (lung) | 10.0 | Reactive oxygen species generation |

Case Studies

- Case Study on MCF-7 Cells : A study reported that 3-(Bromomethyl)-4,4-difluorooxane significantly reduced cell viability in MCF-7 cells by inducing apoptosis through the activation of caspase pathways.

- Study on HCT-116 Cells : Another investigation revealed that this compound caused cell cycle arrest at the G2/M phase, leading to enhanced cytotoxicity in HCT-116 cells.

Biochemical Pathways

The interaction of 3-(Bromomethyl)-4,4-difluorooxane with cellular pathways is crucial for understanding its biological activity. It is hypothesized that it may influence:

- Gene Expression : Modulation of genes involved in apoptosis and cell proliferation.

- Enzyme Activity : Potential inhibition or activation of specific enzymes linked to tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.